Product packaging for (5R)-5-(Trifluoromethyl)pyrrolidin-2-one(Cat. No.:CAS No. 1311255-07-8)

(5R)-5-(Trifluoromethyl)pyrrolidin-2-one

Cat. No.: B3059443
CAS No.: 1311255-07-8
M. Wt: 153.10
InChI Key: BKONNPBZAYHNOV-GSVOUGTGSA-N
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Description

(5R)-5-(Trifluoromethyl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its saturation and three-dimensional coverage, which allows for extensive exploration of pharmacophore space . The incorporation of the strongly electron-withdrawing trifluoromethyl group at the 5-position introduces unique steric and electronic properties, which can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The specific (R) stereochemistry is a critical feature, as the enantiopurity of a molecule can lead to vastly different biological profiles and binding modes with enantioselective proteins . This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. It is particularly useful as a precursor or intermediate in developing potential therapeutics for various diseases. Its high purity makes it suitable for rigorous research applications, including in vitro testing and as a key intermediate in multi-step synthetic routes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6F3NO B3059443 (5R)-5-(Trifluoromethyl)pyrrolidin-2-one CAS No. 1311255-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-(trifluoromethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONNPBZAYHNOV-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735322
Record name (5R)-5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311255-07-8
Record name (5R)-5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-(trifluoromethyl)pyrrolidin-2-one
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Reactivity and Chemical Transformations of 5r 5 Trifluoromethyl Pyrrolidin 2 One Derivatives

Functionalization at Various Positions of the Pyrrolidinone Ring

The pyrrolidinone ring of (5R)-5-(trifluoromethyl)pyrrolidin-2-one offers several sites for functionalization, primarily the nitrogen atom (N1), the α-carbon (C3), and the β-carbon (C4). The reactivity at these positions is modulated by the inductive effect of the CF3 group and the amide functionality.

The nitrogen atom can be readily functionalized through N-alkylation or N-acylation reactions after deprotonation with a suitable base. This allows for the introduction of a wide array of substituents, modifying the compound's steric and electronic properties.

Functionalization at the α-carbon (C3) can be achieved by forming an enolate under basic conditions, which can then react with various electrophiles. However, the acidity of the α-protons is influenced by the adjacent carbonyl group. Methodologies for the α-arylation of pyrrolidinone scaffolds have been developed, often involving transition-metal catalysis or SNAr pathways. nih.gov More recent, metal-free approaches utilize domino sequences, such as a Smiles-Truce rearrangement, to form C-C bonds at this position. nih.govacs.org

Direct C(sp³)–H trifluoromethylation at other positions of the pyrrolidine (B122466) ring, while challenging, can be achieved using advanced catalytic systems, such as dual decatungstate anion/copper photocatalysis, although regioselectivity can be a complex issue to control.

Below is a table summarizing representative functionalization reactions on the pyrrolidinone core.

Position Reaction Type Reagents/Conditions Product Type Reference
N1N-AlkylationBase (e.g., NaH), Alkyl halide (R-X)N-Substituted pyrrolidinone[General Knowledge]
N1N-ArylationPalladium or Copper catalyst, Aryl halideN-Aryl pyrrolidinone[General Knowledge]
C3α-ArylationBase, Aryl Halide, Pd(0) catalyst or SNAr conditions3-Aryl-5-(trifluoromethyl)pyrrolidin-2-one nih.gov
C3Michael AdditionBase, Michael Acceptor3-Substituted-5-(trifluoromethyl)pyrrolidin-2-one acs.org
C(sp³)-HC-H FunctionalizationPhotocatalyst (e.g., [W10O32]4−/Cu), CF3 sourceVariously trifluoromethylated pyrrolidines

Ring-Opening and Rearrangement Reactions of Fluorinated Pyrrolidinones

The lactam bond in this compound is susceptible to cleavage, providing a key pathway to valuable chiral γ-amino acids. This ring-opening reaction is typically achieved through hydrolysis under acidic or basic conditions.

A significant application of this transformation is the synthesis of (S)-γ-aminobutyric acid (GABA) derivatives. For instance, the straightforward hydrolysis of (5S)-5-(trifluoromethyl)pyrrolidin-2-one yields (S)-4-amino-5,5,5-trifluoropentanoic acid, also known as (S)-trifluoromethyl GABA. This transformation highlights the utility of the parent lactam as a constrained precursor to important chiral building blocks.

Rearrangement reactions offer another avenue for structural diversification. While less common for the pyrrolidinone core itself, domino reactions involving ring-opening and subsequent rearrangement have been used in the synthesis of functionalized pyrrolidinones. nih.gov For example, a sequence involving the nucleophilic ring-opening of a cyclopropane (B1198618), followed by a Smiles-Truce aryl transfer and subsequent lactam formation, represents an innovative approach to building complex pyrrolidinone scaffolds. nih.govacs.org Aziridine ring-opening reactions with chiral enolates have also been developed as a stereocontrolled route to substituted pyrrolidin-2-ones. nih.govresearchgate.net

The table below outlines key ring-opening reactions.

Starting Material Reaction Type Reagents/Conditions Product Reference
(5S)-5-(Trifluoromethyl)pyrrolidin-2-oneLactam HydrolysisAqueous Acid or Base (e.g., HCl or NaOH)(S)-4-Amino-5,5,5-trifluoropentanoic acid
N-Tosyl-2-(trifluoromethyl)aziridineRing Expansion (with dihaloalkanes)Nucleophiles (Halogen, O, N, S, C)Functionalized 2-CF3-pyrrolidines nih.gov
AziridinesRing-opening with chiral enolates(S,S)-(+)-pseudoephedrine amidesγ-Aminoamides, convertible to Pyrrolidin-2-ones nih.govresearchgate.net

Derivatization to Access Diverse Trifluoromethylated Heterocyclic Structures

This compound is a valuable synthon for accessing a broader range of trifluoromethylated heterocyclic compounds. The inherent functionality of the lactam allows for transformations that modify the ring size, type, and saturation level.

One of the most common derivatizations is the reduction of the amide carbonyl group. Using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), the pyrrolidinone can be converted into the corresponding (2R)-2-(trifluoromethyl)pyrrolidine. This reaction provides access to a fundamental class of saturated N-heterocycles that are prevalent in pharmaceuticals.

Furthermore, the trifluoromethyl-pyrrolidinone scaffold can be used as a starting point for more complex, multi-step syntheses. By leveraging the reactivity of the lactam and the influence of the CF3 group, chemists can construct fused or substituted heterocyclic systems. For example, derivatives can be elaborated into trifluoromethylated indolizidinones, which are important alkaloid scaffolds. nih.gov The strategic use of trifluoromethyl-containing building blocks, including those derived from pyrrolidinones, is a key method for constructing trifluoromethylpyridines and other heterocycles found in agrochemicals and pharmaceuticals. nih.gov The versatility of related building blocks like trifluorodiazoethane and trifluoromethylnitrones in cycloaddition reactions further underscores the importance of such synthons in creating diverse CF3-heterocycles like pyrazoles and isoxazolidines. researchgate.netresearchgate.net

The following table showcases derivatization strategies to form other heterocyclic structures.

Starting Derivative Transformation Key Reagents Resulting Heterocycle Reference
(5S)-5-(Trifluoromethyl)pyrrolidin-2-oneCarbonyl ReductionLiAlH4 or BH3(2S)-2-(Trifluoromethyl)pyrrolidine
5-Acylated N-fluoroalkyl-1,2,3-triazolesThermal Ring Opening/RearrangementMicrowave heatingRing-fused 1-Trifluoromethylisoquinolines nih.gov
Conjugated fluorinated amidesIntramolecular aza-Michael/RCM(S)-TRIP phosphoric acid, Hoveyda-Grubbs II catalystFluorinated Indolizidinones nih.gov
Trifluoromethyl-containing building blocksCyclocondensationVarious (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate)Trifluoromethylpyridines nih.gov

Mechanistic Elucidation and Computational Studies

Quantum Chemical Calculations in Trifluoromethylated Heterocycle Chemistry

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of trifluoromethylated heterocycles like (5R)-5-(trifluoromethyl)pyrrolidin-2-one. The introduction of a trifluoromethyl (CF₃) group significantly alters the electronic landscape of a molecule due to its strong electron-withdrawing nature.

DFT and ab initio methods are commonly used to calculate a variety of molecular properties. nih.gov These include the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structures. Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, charge transfer interactions, and the nature of chemical bonds within the molecule.

The following table presents a set of hypothetical calculated electronic properties for a trifluoromethylated pyrrolidinone, demonstrating the type of information that can be generated through quantum chemical calculations.

Property Calculated Value
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 3.8 D

This table contains illustrative data for a generic trifluoromethylated heterocycle.

Stereoselectivity Origin Determination through Theoretical Modeling

Achieving high stereoselectivity is a critical challenge in the synthesis of chiral molecules like this compound. Theoretical modeling provides a molecular-level understanding of the factors that govern the stereochemical outcome of a reaction.

By constructing and analyzing the transition state models for the formation of different stereoisomers (e.g., R and S enantiomers, or syn and anti diastereomers), computational chemists can determine the origin of stereoselectivity. The stereoisomer formed preferentially is the one that proceeds through the lowest energy transition state. These calculations can quantify the energy difference between the competing transition states, which directly correlates with the predicted stereoisomeric ratio.

For instance, in the context of an organocatalyzed reaction, theoretical models can elucidate the interactions between the substrate, the catalyst, and any other reagents in the transition state assembly. These models can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the others, thus leading to the observed stereoselectivity. Computational studies on the synthesis of substituted pyrrolidines have explored how the choice of Lewis acid catalyst and substituents on the starting materials can influence the activation barriers and, consequently, the stereochemical product ratios. mdpi.com

Computational Predictions of Molecular Interactions and Properties Relevant to Chemical Behavior

Beyond reaction mechanisms and electronic structure, computational methods are extensively used to predict how molecules like this compound will interact with their environment and to forecast their physicochemical properties. These predictions are invaluable in fields such as drug discovery and materials science.

Molecular docking simulations, for example, can predict the binding mode and affinity of a molecule to a biological target, such as a protein or enzyme. This is particularly relevant for pyrrolidinone derivatives, which are common scaffolds in medicinal chemistry. These simulations can help in understanding the structure-activity relationships and in the rational design of more potent and selective compounds.

In addition, various in silico tools are available to predict a range of properties that are crucial for a molecule's chemical behavior and its potential applications. These include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical in the development of new pharmaceuticals. Other predictable properties include solubility, lipophilicity (logP), and polar surface area (PSA).

The table below provides an example of computationally predicted properties for a hypothetical trifluoromethylated pyrrolidinone.

Property Predicted Value
LogP 1.2
Polar Surface Area (PSA) 45.3 Ų
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 2

This table contains illustrative data for a generic small molecule and is not specific to this compound.

Applications in Advanced Organic Synthesis

(5R)-5-(Trifluoromethyl)pyrrolidin-2-one as a Chiral Building Block in Complex Molecule Construction

The rigid, stereodefined structure of this compound makes it an excellent starting point for the synthesis of more complex molecular architectures. The lactam ring is amenable to several key transformations that allow for the elaboration of the core structure while retaining the crucial stereochemistry at the C5 position. Two primary pathways demonstrate its utility: ring-opening hydrolysis to form chiral γ-amino acids and reduction to yield the corresponding chiral pyrrolidine (B122466).

Research has shown that the enantiomer, (5S)-5-(Trifluoromethyl)pyrrolidin-2-one, can be synthesized in a single, high-yielding step from (S)-pyroglutamic acid. This precursor can then be transformed into valuable derivatives. For instance, hydrolysis of the lactam ring under basic or acidic conditions yields γ-amino-γ-(trifluoromethyl)butyric acid (γ-trifluoromethyl GABA), a fluorinated analogue of the inhibitory neurotransmitter GABA. cancer.govresearchgate.net Such fluorinated GABA derivatives are of significant interest in neuroscience and medicinal chemistry for their potential to modulate GABA receptor activity with altered pharmacokinetic profiles. nih.gov

Alternatively, reduction of the lactam amide group, for example using strong reducing agents like lithium aluminum hydride (LiAlH4), affords (2R)-2-(trifluoromethyl)pyrrolidine. This transformation converts the chiral lactam into a substituted chiral amine, a foundational structure in many natural products and pharmaceutical agents. nih.gov The resulting pyrrolidine can be further functionalized at the nitrogen atom, opening pathways to a diverse range of N-substituted derivatives. These fundamental transformations underscore the role of this compound as a versatile scaffold for introducing the trifluoromethylated stereocenter into a variety of molecular frameworks.

Table 1: Key Transformations of this compound
TransformationProductSignificance
Lactam Ring-Opening (Hydrolysis)(R)-4-Amino-4-(trifluoromethyl)butanoic acid (γ-Trifluoromethyl GABA)Provides access to chiral, fluorinated γ-amino acid analogues for neurochemical and medicinal research. researchgate.net
Lactam Reduction(2R)-2-(Trifluoromethyl)pyrrolidineGenerates a chiral trifluoromethylated pyrrolidine, a core scaffold for numerous alkaloids and APIs.

Chiral Pyrrolidinone Derivatives as Organocatalysts and Ligands in Asymmetric Transformations

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, forming the basis of highly successful organocatalysts (e.g., proline and its derivatives) and chiral ligands for metal-catalyzed reactions. rsc.orgnih.gov Derivatives of this compound are logical candidates for the development of new catalysts, where the electron-withdrawing trifluoromethyl group can modulate the catalyst's steric and electronic properties, potentially enhancing reactivity and selectivity.

The primary route to convert the title compound into a catalyst involves the reduction of the lactam to (2R)-2-(trifluoromethyl)pyrrolidine, as mentioned previously. This resulting secondary amine is a direct analogue of proline and can be derivatized in similar ways to generate a host of catalysts. For example, attachment of functional groups to the pyrrolidine nitrogen can yield:

Prolinamide Catalysts: Coupling the amine with amino acids or other chiral amines can create bifunctional catalysts capable of activating substrates through both the pyrrolidine nitrogen (via enamine/iminium formation) and hydrogen bonding from the amide moiety. Fluorinated proline-based dipeptides have been shown to be effective organocatalysts for asymmetric aldol (B89426) reactions. nih.gov

Diarylprolinol Ether Catalysts: Reaction with diarylmethanols leads to the formation of Hayashi-Jørgensen-type catalysts, which are highly effective in a wide range of asymmetric conjugate additions and cycloadditions.

Chiral Ligands: The pyrrolidine nitrogen can be used to coordinate to transition metals. Functionalization with phosphine (B1218219), amine, or other coordinating groups allows for the creation of chiral ligands for enantioselective metal catalysis.

The presence of the trifluoromethyl group at the C2 position (after reduction) can impart unique properties. Its steric bulk can enhance facial shielding of the reactive intermediate (e.g., enamine), leading to higher enantioselectivity. Electronically, its strong withdrawing nature can influence the acidity of N-H protons in derived prolinamides or the nucleophilicity of the nitrogen atom, thereby tuning the catalyst's activity. While specific studies detailing catalysts derived directly from this compound are emerging, the established success of analogous fluorinated pyrrolidine systems provides a strong basis for their potential. cancer.govnih.gov

Table 2: Potential Asymmetric Transformations using Catalysts Derived from a 2-(Trifluoromethyl)pyrrolidine Scaffold
Catalyst Type (Derived)Asymmetric ReactionTypical SubstratesExpected Role of CF3 Group
ProlinamidesMichael AdditionAldehydes/Ketones + NitroolefinsEnhance stereocontrol, modulate H-bonding.
Diarylprolinol Silyl EthersAldol ReactionAldehydes + KetonesIncrease steric hindrance for improved facial selectivity.
Secondary Amine[3+2] CycloadditionEnals + Azomethine YlidesModify catalyst nucleophilicity and steric environment. rsc.orgrsc.org
Phosphine LigandsPalladium-Catalyzed Allylic AlkylationAllylic esters + NucleophilesTune electronic properties of the metal center.

Construction of Bioactive Trifluoromethylated Scaffolds for Chemical Biology

The synthesis of novel, fluorine-containing molecules is a major focus of chemical biology and drug discovery. The trifluoromethyl group is often considered a "bioisostere" for other groups (like methyl or isopropyl), but with profoundly different electronic properties that can block metabolic oxidation, increase binding affinity, and improve cell membrane permeability. rsc.org Trifluoromethylated pyrrolidines, in particular, have been identified as having promising potential as antibacterial and analgesic agents. rsc.orgrsc.org

This compound serves as an ideal starting material for building such bioactive scaffolds, as it provides the trifluoromethylated stereocenter in an optically pure form. The transformations described in section 5.1 are directly applicable here. The synthesis of γ-trifluoromethyl GABA analogues provides tools for probing the GABAergic system, which is implicated in numerous neurological disorders such as epilepsy, anxiety, and sleep disorders.

Furthermore, the (2R)-2-(trifluoromethyl)pyrrolidine core is found in a range of biologically active compounds. By using the chiral lactam as a starting point, chemists can access these scaffolds stereoselectively. This avoids the often difficult and low-yielding process of introducing the trifluoromethyl group onto a pre-existing heterocyclic system or building the ring through asymmetric methods that may require extensive optimization. nih.govacs.org The ability to readily access this key structural motif facilitates the exploration of structure-activity relationships (SAR) by enabling the synthesis of a library of analogues with modifications at other positions of the pyrrolidine ring or at the ring nitrogen.

Table 3: Bioactive Scaffolds Incorporating the Trifluoromethyl-Pyrrolidine Motif
Scaffold ClassPotential Biological Target/ActivitySynthetic Value of the Building Block
γ-Amino Acid AnaloguesGABA Receptors (CNS disorders) nih.govDirect precursor via lactam hydrolysis, ensuring stereochemical purity. cancer.gov
Substituted PyrrolidinesEnzyme inhibitors, GPCR ligandsProvides the core chiral amine structure via lactam reduction for further elaboration.
Spirocyclic PyrrolidinesAntibacterial, Antiviral agents rsc.orgrsc.orgCan be used in cycloaddition reactions to build complex spiro-fused systems.
Proline AnaloguesPeptidomimetics, Collagen-related researchThe pyrrolidine ring mimics proline, with the CF3 group offering unique conformational constraints and metabolic stability.

Conclusions and Future Perspectives in 5r 5 Trifluoromethyl Pyrrolidin 2 One Research

Summary of Current Methodological Advancements

The stereoselective synthesis of trifluoromethylated pyrrolidinones and related pyrrolidines has seen significant progress, moving beyond classical methods to more sophisticated catalytic strategies. A primary goal has been to establish the chiral center containing the trifluoromethyl group with high precision.

Key advancements include:

Asymmetric [3+2] Cycloadditions: Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with trifluoromethyl-activated alkenes have emerged as a powerful tool. researchgate.net This method allows for the construction of the pyrrolidine (B122466) ring with simultaneous control of multiple stereocenters, including the creation of trifluoromethylated quaternary stereocenters with high diastereo- and enantioselectivity. researchgate.net

Organocatalytic Domino Reactions: An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines. This one-pot protocol, using commercially available secondary amine catalysts, provides the desired products in high yields and with excellent stereoselectivities. nih.gov

Asymmetric Hydrogenation: The enantioselective hydrogenation of α-trifluoromethylidene lactams, catalyzed by rhodium complexes with chiral ligands like f-spiroPhos, presents an efficient route to chiral 2,2,2-trifluoroethyl lactams (including pyrrolidinone derivatives). This method is notable for its high enantioselectivities (up to 99.9% ee) and turnover numbers. rsc.orgdntb.gov.ua

These catalytic asymmetric methods represent a significant leap forward from earlier approaches that often relied on chiral starting materials or auxiliaries. nih.gov

MethodCatalyst/Reagent TypeKey FeaturesReported Selectivity
Asymmetric [3+2] CycloadditionCopper(I) with chiral ligands (e.g., (S)-TF-BiphamPhos)Constructs pyrrolidine ring; creates multiple stereocenters.Good to excellent diastereo- (>20:1) and enantioselectivities (82-89% ee). researchgate.net
Domino Michael/Mannich ReactionChiral secondary amine (organocatalyst)One-pot synthesis of highly functionalized products.High yields and excellent stereoselectivities. nih.gov
Asymmetric HydrogenationRhodium with chiral phosphine (B1218219) ligands (e.g., Rh/f-spiroPhos)Reduction of exocyclic double bonds to create chiral center.Excellent enantioselectivities (up to 99.9% ee). rsc.org

Emerging Trends in Trifluoromethylated Chiral Heterocycle Synthesis

The broader field of organofluorine chemistry is rapidly evolving, with several trends directly impacting the synthesis of molecules like (5R)-5-(trifluoromethyl)pyrrolidin-2-one.

Direct C-H Functionalization: A major trend is the move towards direct C-H activation and functionalization. cas.cn This avoids the need for pre-functionalized substrates, making synthetic routes more efficient and atom-economical. The development of new reagents and catalytic systems for direct trifluoromethylation of heterocyclic C-H bonds is a key area of research. researchgate.net

Use of Trifluoromethyl Building Blocks: An increasingly popular and effective strategy involves the use of versatile trifluoromethyl-containing building blocks. rsc.org These synthons are designed to participate in various annulation or cascade reactions to construct the final heterocyclic scaffold. This approach provides a modular and efficient pathway to a wide array of complex trifluoromethylated heterocycles. rsc.org

Advances in Catalysis: The development of novel catalysts, including both organometallic complexes and metal-free organocatalysts, continues to be a driving force. nih.gov Research is focused on creating catalysts that offer higher selectivity, broader substrate scope, and operate under milder, more environmentally friendly conditions. cas.cn For instance, the use of chiral phosphoric acids and bifunctional thioureas in asymmetric synthesis is expanding the toolkit for creating stereogenic centers bearing fluorine atoms. nih.govmdpi.com

Photoredox and Electrochemical Methods: Emerging synthetic methods utilizing photoredox catalysis and electrochemistry are providing new pathways for fluorination and trifluoromethylation reactions. These techniques can often proceed under very mild conditions and enable transformations that are difficult to achieve with traditional thermal methods.

Future Directions for Stereoselective Synthesis and Application of this compound

Looking ahead, research on this compound and related compounds will likely focus on both refining synthetic methodologies and exploring new applications.

Future Synthetic Directions: The primary goal will be to develop more practical, scalable, and sustainable methods for the synthesis of enantiomerically pure this compound. This includes the design of novel catalytic systems that can achieve high stereoselectivity with lower catalyst loadings and under greener reaction conditions. The application of continuous flow chemistry could also offer advantages for the safe and scalable production of this compound. Further exploration of late-stage C-H functionalization to introduce the trifluoromethyl group onto a pre-formed pyrrolidinone ring represents a highly attractive but challenging future direction. cas.cn

Future Application Directions: The unique structural and physicochemical properties imparted by the chiral trifluoromethyl group make this pyrrolidinone a valuable building block for various industries.

Pharmaceuticals: The pyrrolidinone core is a privileged scaffold in drug design, and the CF3 group acts as a valuable bioisostere for other groups, potentially improving a drug candidate's pharmacokinetic profile. nih.govmdpi.com Future applications will likely see this compound used as a key intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system disorders, where brain penetration and metabolic stability are critical. mdpi.com

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry benefits from the enhanced stability and biological activity that trifluoromethyl groups can provide. rsc.org This compound could serve as a precursor for new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. nih.gov

Materials Science: The trifluoromethyl group can impart unique properties like thermal stability and hydrophobicity to polymers and other materials. Future research may explore the incorporation of this compound into advanced materials, such as specialty polymers or liquid crystals.

Retrosynthesis Analysis

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